(Z)-Methyl 3-(pyridin-4-yl)acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl (Z)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2- |
InChI Key |
LDVKAIRVYWBGHI-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=NC=C1 |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Contextualization Within Pyridine and Acrylate Containing Organic Compounds
The academic importance of (Z)-Methyl 3-(pyridin-4-yl)acrylate is best understood by first considering its constituent chemical motifs: the pyridine (B92270) ring and the acrylate (B77674) group.
The pyridine ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. It is a ubiquitous scaffold found in a vast array of natural products, including alkaloids and vitamins, and is a core component in numerous pharmaceuticals and functional materials. nih.gov The nitrogen atom imparts a basic character and influences the ring's electronic properties, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govrsc.org This reactivity, along with its ability to act as a ligand for metal catalysts, makes pyridine and its derivatives highly valuable in drug design and organic synthesis. nih.govresearchgate.net
On the other hand, acrylates , which are esters of acrylic acid, are highly versatile monomers in polymer science and valuable intermediates in organic synthesis. wikipedia.org The defining feature of an acrylate is the vinyl group attached to a carbonyl, creating a bifunctional molecule. wikipedia.org The carbon-carbon double bond is susceptible to polymerization and various addition reactions, while the ester group can be readily modified. wikipedia.org Acrylate-based molecules have found extensive use in medicinal chemistry, with derivatives showing promise as anticancer and anti-inflammatory agents. nih.govresearchgate.net
This compound combines these two powerful chemical entities. The 4-substituted pyridine ring acts as an electron-withdrawing group that influences the reactivity of the acrylate's double bond. Crucially, the (Z)-configuration, where the pyridine ring and the ester group are on the same side of the double bond, is less common and often more challenging to synthesize than the corresponding (E)-isomer. This specific stereochemistry is a key factor driving its academic interest, as it provides a unique three-dimensional arrangement for molecular interactions and further chemical transformations.
Overview of Strategic Research Areas and Their Interconnections
Research involving (Z)-Methyl 3-(pyridin-4-yl)acrylate and related compounds is concentrated in several interconnected areas, primarily leveraging its unique structure as a synthetic building block.
Stereoselective Synthesis: A major research thrust is the development of methods for the stereoselective synthesis of (Z)-acrylates. acs.org Traditional methods often favor the more thermodynamically stable (E)-isomer. Consequently, achieving high yields of the (Z)-isomer requires specialized catalytic systems or reaction conditions. acs.orgresearchgate.net Techniques involving rhodium or copper catalysis have been explored for the synthesis of specific (Z)-alkenyl sulfides and thioethers from acrylamide (B121943) precursors, highlighting the ongoing effort to control regioselectivity and stereoselectivity in these systems. researchgate.net The development of efficient and reliable methods to produce this compound is a prerequisite for exploring its potential applications.
Medicinal Chemistry and Drug Discovery: Pyridine (B92270) and acrylate (B77674) moieties are both considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov Therefore, their combination in a single, stereochemically defined molecule makes it an attractive starting point for creating libraries of new bioactive compounds. Acrylate derivatives have been investigated as tubulin polymerization inhibitors for anticancer applications, and the pyridine ring is present in countless approved drugs. rsc.orgrsc.org this compound can serve as a versatile intermediate, allowing for late-stage functionalization of the pyridine ring or modification of the acrylate group to generate novel drug candidates. researchgate.netnih.gov
Materials Science and Polymer Chemistry: Acrylates are fundamental monomers for producing polyacrylates, a class of polymers with wide-ranging applications. taylorfrancis.com The stereochemistry of the monomer can significantly influence the tacticity and, consequently, the physical and mechanical properties of the resulting polymer. The use of a stereochemically pure monomer like this compound could lead to polymers with highly ordered structures and unique properties. Furthermore, pyridine-containing polymers are studied for their enhanced thermal stability, fluorescence, and antimicrobial properties. mdpi.com Pyridine acrylates have also been synthesized for use as cross-linkers in the formation of tunable hydrogels. thieme-connect.com
| Property | Information | Reference |
| Compound Name | This compound | 3wpharm.com |
| CAS Number | 7340-34-3 | 3wpharm.com |
| Molecular Formula | C9H9NO2 | 3wpharm.com |
| Molecular Weight | 163.17 g/mol | 3wpharm.com |
| Isomeric Form | Z-isomer | 3wpharm.com |
Identification of Current Knowledge Gaps and Future Research Trajectories
Stereoselective Synthesis of the Z-Isomer: Challenges and Innovations
The primary challenge in synthesizing this compound lies in controlling the geometry of the newly formed carbon-carbon double bond. Many standard olefination reactions thermodynamically favor the formation of the more stable E-isomer. Therefore, specialized methods and innovative approaches are required to achieve high Z-selectivity.
Olefin Metathesis Strategies in (Z)-Acrylate Formation
Olefin metathesis, a powerful tool for C-C bond formation, can be employed for the synthesis of α,β-unsaturated esters. rsc.org Cross-metathesis between two olefin partners, catalyzed by ruthenium or molybdenum complexes, can in principle yield the desired acrylate. nih.gov For the synthesis of this compound, a potential strategy involves the cross-metathesis of 4-vinylpyridine (B31050) with methyl acrylate.
However, achieving high Z-selectivity in cross-metathesis reactions to form α,β-unsaturated esters can be challenging. The reaction often leads to a mixture of E and Z isomers, with the E isomer being the major product due to its greater thermodynamic stability. nih.gov Specialized catalysts and reaction conditions are necessary to kinetically favor the formation of the Z-isomer. While methods for Z-selective cross-metathesis exist, their application to pyridine-containing substrates like 4-vinylpyridine for the synthesis of this compound is not extensively documented in the reviewed literature. numberanalytics.comnih.gov
Further research into the application of recently developed Z-selective metathesis catalysts could provide a more direct and efficient route to this compound.
Wittig and Horner-Wadsworth-Emmons Olefination for Z-Selectivity
The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. mcmaster.calookchem.com The stereochemical outcome of these reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) reagent and the reaction conditions.
The Wittig reaction can be tuned to favor the Z-isomer, especially when using non-stabilized ylides. mcmaster.ca A plausible route to this compound would involve the reaction of pyridine-4-carboxaldehyde with a non-stabilized phosphorus ylide, such as the one generated from (methoxymethyl)triphenylphosphonium (B8745145) chloride. The resulting enol ether can then be hydrolyzed to the corresponding aldehyde, which is subsequently oxidized and esterified to yield the final product. However, direct olefination to the acrylate can be challenging to control for Z-selectivity with standard Wittig reagents.
The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the E-alkene. wikipedia.orgnih.gov However, significant innovations, most notably the Still-Gennari olefination , provide excellent Z-selectivity. numberanalytics.comenamine.netstackexchange.comnrochemistry.com This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in the presence of a strong, non-coordinating base combination like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) at low temperatures. enamine.netyoutube.com The electron-withdrawing nature of the trifluoroethyl groups is believed to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-isomer. stackexchange.comnih.gov
Recent advancements have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which also provide very high Z-selectivity in the olefination of various aldehydes, including aromatic ones. nih.govnih.gov While specific data for the reaction with pyridine-4-carboxaldehyde is not prevalent in the surveyed literature, the high Z-selectivity observed for other aromatic aldehydes suggests this would be a highly effective strategy. nih.govacs.org
| Aldehyde | HWE Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (CF3)2CHONa | THF | 20 | 93 | 96:4 |
| p-Tolualdehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 78 | 15.5:1 |
| p-Chlorobenzaldehyde | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 95 | 96:4 |
| p-Nitrobenzaldehyde | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 99 | 94:6 |
This table presents data for the Z-selective Horner-Wadsworth-Emmons reaction with various aromatic aldehydes, illustrating the high Z-selectivity achievable with modified reagents. Data sourced from nih.govyoutube.comacs.org.
Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions offer a versatile methodology for the formation of the C-C bond in methyl 3-(pyridin-4-yl)acrylate. The Heck reaction , which couples an aryl halide with an alkene, is a particularly relevant approach. organicchemistrydata.orggoogle.com The synthesis of methyl 3-(pyridin-4-yl)acrylate could be achieved by reacting a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with methyl acrylate in the presence of a palladium catalyst and a base. wikipedia.org
The stereoselectivity of the Heck reaction is often dependent on the specific reaction conditions, including the choice of catalyst, ligand, solvent, and base. google.com While the reaction can be highly efficient, achieving high Z-selectivity for the acrylate product may require careful optimization. Typically, the Heck reaction favors the formation of the thermodynamically more stable E-isomer.
Another potential palladium-catalyzed route is the Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide. chemicalbook.comrsc.org For the synthesis of the target molecule, this could involve the coupling of 4-pyridylboronic acid with a suitable three-carbon building block containing the acrylate moiety. However, controlling the Z-stereochemistry in such a coupling would be a significant challenge.
Chemoenzymatic and Biocatalytic Routes to Stereodefined Olefins
The use of enzymes in organic synthesis, or biocatalysis, offers a powerful approach to achieving high stereoselectivity under mild reaction conditions. researchgate.netnih.gov Lipases, for instance, are widely used for the synthesis of esters through esterification or transesterification reactions. nih.govwikipedia.org
A chemoenzymatic approach to this compound could involve the lipase-catalyzed esterification of (Z)-3-(pyridin-4-yl)acrylic acid. The challenge then shifts to the stereoselective synthesis of the Z-acid precursor. Alternatively, a biocatalytic reduction of a corresponding ynone could potentially yield the Z-allylic alcohol, which could then be converted to the target ester.
While the application of biocatalysis for the direct synthesis of this compound is not well-documented, the field is rapidly advancing. The development of new enzyme-catalyzed reactions for C-C bond formation and stereoselective reduction could open up new avenues for the efficient and green synthesis of this and other stereodefined olefins. sinfoochem.comnih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Solvent-Free Reactions and Alternative Solvents
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , often carried out using neat reactants or with solid-phase catalysts, can significantly reduce waste and simplify product purification. For instance, a solvent-free Horner-Wadsworth-Emmons reaction has been reported for the synthesis of α,β-unsaturated esters with high E-selectivity using solid bases like LiOH·H₂O or Ba(OH)₂·8H₂O. researchgate.net Adapting such conditions for Z-selective HWE reactions could offer a greener alternative. Furthermore, the synthesis of the precursor, pyridine-4-carboxaldehyde, has been reported under solvent-free conditions. google.com
Atom Economy and Waste Minimization Strategies
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. chemrxiv.org In the synthesis of acrylic esters, achieving high atom economy is a key objective. For instance, the gas-phase pyrolysis of methyl 3-acetoxypropionate to produce methyl acrylate and acetic acid is a 100% atom-economic reaction, as all atoms from the reactant are converted into desired products. acs.orgtib.eu This principle is highly relevant to the synthesis of this compound.
Traditional olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which could be used to synthesize this compound from pyridine-4-carbaldehyde, suffer from poor atom economy due to the generation of stoichiometric phosphine (B1218219) oxide or phosphonate byproducts. Advanced, atom-economic strategies focus on addition or condensation reactions that produce only water or other benign byproducts, if any.
One potential high-atom-economy route is the direct catalytic coupling of pyridine with a three-carbon acrylate precursor. Another approach involves the condensation of methyl acetate (B1210297) with formaldehyde, which has been explored for the synthesis of methyl acrylate and could be adapted for pyridine-functionalized analogues. tib.eu The ideal synthetic pathway would involve a direct addition of the pyridine and acrylate moieties, avoiding protecting groups and minimizing activation steps.
Below is a comparative table illustrating the theoretical atom economy for different potential synthetic routes to this compound.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Horner-Wadsworth-Emmons | Pyridine-4-carbaldehyde, Triethyl phosphonoacetate | This compound | Diethyl phosphate, Ethanol | ~45% |
| Direct Condensation | 4-Picoline, Methyl glyoxylate | This compound | Water (2 molecules) | ~82% |
| Cross-Metathesis | 4-Vinylpyridine, Methyl acrylate | This compound | Ethylene (B1197577) | ~86% |
| Direct C-H Activation/Coupling | Pyridine, Methyl propiolate | This compound | None | 100% |
Note: The table presents theoretical values to illustrate the principle of atom economy. Actual yields and reaction feasibility may vary.
Sustainable Catalytic Systems for Synthesis
The choice of catalyst is paramount in developing a sustainable synthesis. Modern catalysis research emphasizes the use of efficient, selective, and recyclable catalysts that can operate under mild conditions. For the stereoselective synthesis of the (Z)-isomer of Methyl 3-(pyridin-4-yl)acrylate, several classes of sustainable catalysts are of interest.
Ruthenium Catalysts: Ruthenium-based olefin metathesis catalysts are powerful tools for the formation of carbon-carbon double bonds. rsc.org Specifically, the development of chelated ruthenium catalysts has enabled highly Z-selective olefin metathesis reactions. acs.org A potential route to this compound could involve a cross-metathesis reaction between 4-vinylpyridine and methyl acrylate using a Z-selective ruthenium catalyst. Pyridine-stabilized ruthenium catalysts have shown fast initiation and high Z-selectivity in the self-metathesis of terminal olefins, making them promising candidates for such transformations. acs.org These catalysts often tolerate a wide range of functional groups, including acids and alcohols. acs.orgnorthwestern.edu
| Catalyst Type | Example Catalyst | Key Features | Potential Application |
| Grubbs-Type Ruthenium | (PCy₃)₂Cl₂Ru=CHPh | High activity, functional group tolerance. northwestern.edu | General olefin metathesis. |
| Z-Selective Ruthenium | Chelated Ru-NHC complexes | High Z-selectivity (>90%). acs.org | Z-selective cross-metathesis. |
| Pyridine-Stabilized Ru | Pyridine-ligated Ru monothiolate | Fast initiation, improved stability. acs.org | Cross-metathesis involving pyridine substrates. |
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While often favoring the formation of E-alkenes, careful selection of ligands and reaction conditions can achieve stereoselective synthesis of Z-alkenes. beilstein-journals.org A palladium-catalyzed Heck-type reaction between a 4-substituted pyridine (e.g., 4-iodopyridine) and methyl acrylate could be tuned for Z-selectivity. Recent advances have demonstrated palladium-catalyzed regio- and stereoselective synthesis of complex heterocyclic structures. nih.gov
Biocatalysis: The use of enzymes (biocatalysis) represents an exceptionally green approach to chemical synthesis, offering high selectivity under mild, aqueous conditions. acib.atyoutube.com While a specific enzyme for the direct synthesis of this compound may not be readily available, existing enzyme classes could be applied or engineered. For example, hydrolases can catalyze transesterification reactions in non-conventional media like supercritical fluids or hydrophobic organic solvents. nih.gov Carboxylic acid reductases (CARs) can convert carboxylic acids to aldehydes, which can then be used in subsequent C-C bond-forming enzymatic steps. acib.at The development of one-pot, multi-enzyme cascades is a particularly promising strategy for reducing intermediate purification steps and waste. acib.atnih.gov
Flow Chemistry Approaches to this compound Production
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov These features are particularly beneficial for reactions that are highly exothermic, use hazardous reagents, or require precise control to achieve high selectivity.
For the synthesis of this compound, a flow process could be designed to improve the Z/E isomeric ratio. By precisely controlling temperature and residence time in a microreactor, it is possible to favor the kinetic (Z)-product over the thermodynamic (E)-product. Furthermore, flow chemistry allows for the safe handling of potentially hazardous intermediates or reagents that might be used in advanced coupling reactions. nih.gov
A continuous flow system could involve pumping the starting materials (e.g., 4-vinylpyridine and methyl acrylate) through a heated column packed with a heterogeneous catalyst (a packed-bed reactor). This setup facilitates catalyst recovery and reuse, further enhancing the sustainability of the process.
| Parameter | Batch Processing | Flow Chemistry | Advantage in Flow for (Z)-Isomer Synthesis |
| Temperature Control | Potential for hot spots, less uniform. | Precise and uniform heating/cooling. | Better control over kinetic vs. thermodynamic product formation, enhancing Z-selectivity. |
| Residence Time | Fixed for the entire batch. | Precisely controlled by flow rate and reactor volume. | Optimization of contact time with the catalyst to maximize yield of the desired isomer and minimize side reactions. |
| Safety | Handling large volumes of reagents can be hazardous. | Small reactor volumes minimize risk. nih.gov | Safer handling of reactive intermediates and catalysts. |
| Scalability | Often requires re-optimization ("scaling up"). | Achieved by running the process for a longer duration ("scaling out"). | More straightforward and predictable path to large-scale production. |
| Catalyst Handling | Separation can be difficult for homogeneous catalysts. | Ideal for heterogeneous/immobilized catalysts. | Simplifies catalyst recycling and reduces product contamination. |
The integration of sustainable catalysts within a continuous flow reactor represents a state-of-the-art approach to producing this compound with high efficiency, selectivity, and minimal environmental footprint.
Theoretical and Experimental Correlation in Mechanistic Assignments
The synergy between theoretical calculations and experimental results is crucial for the accurate assignment of reaction mechanisms. Computational chemistry, using methods such as Density Functional Theory (DFT), can model reaction pathways, transition state structures, and predict kinetic parameters. These theoretical findings can then be corroborated or refined through experimental data.
For this compound, computational studies could model the geometric and electronic structure of the molecule, including the influence of the pyridine nitrogen on the acrylate system. Theoretical calculations could also predict the activation energies for various potential reaction pathways, such as isomerization from the (Z) to the (E) isomer, polymerization, or susceptibility to nucleophilic attack at the β-position.
Experimental techniques like NMR spectroscopy, X-ray crystallography, and kinetic studies under various conditions would provide the necessary data to validate these theoretical models. For example, the progress of a reaction could be monitored by ¹H NMR to determine reaction rates and identify intermediates, which can then be compared with the predicted species from computational models.
No Specific Theoretical and Computational Studies Found for this compound
The absence of dedicated research on this particular isomer prevents the generation of a detailed article covering the specific topics outlined in the user's request. While general principles of computational chemistry, such as the application of DFT for ground state properties nih.gov, the use of molecular dynamics for studying ligand-receptor interactions nih.gov, and the analysis of solvent effects researchgate.net, are well-established, their specific application and the resulting data for "this compound" are not available in the public domain based on the conducted search.
General information regarding the physical and chemical properties of methyl 3-(pyridin-4-yl)acrylate and its hydrochloride salt is available from chemical suppliers. 3wpharm.combldpharm.comsigmaaldrich.com However, this information does not extend to the in-depth theoretical and computational analyses required to fulfill the article's specified outline.
Similarly, while studies exist for other pyridine derivatives and their interactions with biological targets nih.govnih.govresearchgate.net, and for computational analyses of related acrylate compounds researchgate.net, these findings cannot be extrapolated to accurately describe the specific electronic structure, reactivity, conformational behavior, and binding properties of "this compound".
Therefore, due to the lack of specific research data for "this compound," it is not possible to provide the requested article with detailed research findings and data tables.
Theoretical and Computational Chemistry Studies on Z Methyl 3 Pyridin 4 Yl Acrylate
Prediction of Spectroscopic Signatures via Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic characteristics of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the influence of molecular conformation on spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of (Z)-Methyl 3-(pyridin-4-yl)acrylate , aiding in the assignment of experimental spectra and providing insights into its conformational preferences in solution.
The prediction of NMR chemical shifts typically involves a multi-step computational protocol. First, a conformational search is performed to identify the low-energy conformers of the molecule. For This compound , the primary degrees of rotational freedom are around the C-C single bonds and the C-O bond of the ester group. The relative orientation of the pyridyl ring and the acrylate (B77674) moiety will significantly influence the magnetic environment of each nucleus. Due to the steric hindrance inherent in the (Z)-configuration, the molecule is likely to adopt a non-planar conformation to minimize repulsive interactions between the pyridyl ring and the methoxycarbonyl group.
Once the stable conformers are identified and their geometries optimized (commonly using a DFT functional like B3LYP with a suitable basis set such as 6-31G* or larger), the NMR shielding tensors for each nucleus in each conformer are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), and often involve a Boltzmann averaging of the shifts from all significantly populated conformers.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for a dominant conformer of This compound is presented below. The actual values would be highly dependent on the level of theory and the solvent model used in the calculation.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl-Hα | 8.6 - 8.8 | - |
| Pyridyl-Hβ | 7.3 - 7.5 | - |
| Vinylic-Hα | 6.0 - 6.3 | - |
| Vinylic-Hβ | 7.8 - 8.1 | - |
| Methyl-H | 3.7 - 3.9 | - |
| Pyridyl-Cα | - | 150 - 152 |
| Pyridyl-Cβ | - | 123 - 125 |
| Pyridyl-Cγ | - | 140 - 142 |
| Vinylic-Cα | - | 118 - 121 |
| Vinylic-Cβ | - | 142 - 145 |
| Carbonyl-C | - | 165 - 168 |
| Methyl-C | - | 51 - 53 |
| Note: These are hypothetical values for illustrative purposes and are not derived from actual computational results. |
Computational methods are instrumental in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations not only help in assigning experimental bands to specific vibrational modes but also provide a theoretical basis for understanding the molecule's force field and bonding characteristics.
For This compound , DFT calculations would typically be employed to compute the harmonic vibrational frequencies. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.
Key vibrational modes for This compound that would be of interest include:
C=O stretching of the ester group, expected in the region of 1700-1730 cm⁻¹.
C=C stretching of the acrylate double bond and the pyridyl ring, typically found between 1500 and 1650 cm⁻¹.
C-O stretching of the ester, usually appearing in the 1100-1300 cm⁻¹ range.
Out-of-plane C-H bending of the vinyl and pyridyl groups.
A hypothetical table of selected predicted vibrational frequencies is provided below to illustrate the expected output of such a calculation.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
| Pyridyl C-H Stretch | 3050 - 3100 | Medium | Strong |
| Vinylic C-H Stretch | 3020 - 3050 | Medium | Strong |
| C=O Stretch | 1710 - 1730 | Very Strong | Medium |
| Pyridyl Ring Stretch | 1590 - 1610 | Strong | Strong |
| C=C Stretch | 1630 - 1650 | Strong | Strong |
| C-O Stretch | 1150 - 1250 | Strong | Medium |
| Note: These are hypothetical values for illustrative purposes and are not derived from actual computational results. |
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the experimental spectrum.
For This compound , TD-DFT calculations would be performed on the optimized ground-state geometry. The calculations would yield the vertical excitation energies and the oscillator strengths for the lowest-lying electronic transitions. The oscillator strength is a measure of the probability of a given transition and is related to the intensity of the corresponding absorption band.
The key electronic transitions in this molecule are expected to be of the π → π* and n → π* type. The π → π* transitions, involving the conjugated system of the pyridyl ring and the acrylate moiety, are expected to be the most intense. The n → π* transitions, involving the non-bonding electrons of the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carbonyl group, are typically weaker.
The predicted UV-Vis spectrum would provide insights into how the (Z)-stereochemistry and the electronic interplay between the electron-withdrawing ester group and the pyridine ring influence the electronic structure and the absorption properties of the molecule.
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 280 - 300 | ~0.01 - 0.05 | n → π |
| S₀ → S₂ | 240 - 260 | ~0.5 - 0.8 | π → π |
| Note: These are hypothetical values for illustrative purposes and are not derived from actual computational results. |
Prediction of emission spectra (fluorescence) is more complex as it requires the optimization of the geometry of the first excited state (S₁). The energy difference between the optimized S₁ and the ground state (S₀) geometries corresponds to the emission energy.
Structure-Reactivity and Structure-Property Relationships Derived from Computational Data
Computational chemistry offers a powerful avenue for exploring the relationship between the molecular structure of This compound and its potential reactivity and properties. By analyzing the output of quantum chemical calculations, various molecular descriptors can be obtained that provide a quantitative basis for this understanding.
One of the most fundamental sets of descriptors is derived from Frontier Molecular Orbital (FMO) theory . The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity.
E_HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E_HOMO suggests a greater propensity to act as a nucleophile.
E_LUMO : The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E_LUMO indicates a greater propensity to act as an electrophile.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For This compound , the HOMO is likely to be localized on the π-system of the pyridyl ring and the C=C double bond, while the LUMO is expected to be distributed over the acrylate moiety, particularly the C=C and C=O bonds.
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For This compound , the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could also be developed for a series of related pyridyl acrylates. These models use statistical methods to correlate calculated molecular descriptors (such as steric parameters, electronic properties, and lipophilicity) with experimentally observed biological activities or physical properties. While no specific QSAR/QSPR studies on This compound are available, general models for acrylates and pyridines have been developed to predict properties like toxicity or bioavailability. nih.gov
Table 4: Illustrative Calculated Molecular Descriptors for this compound
| Descriptor | Illustrative Value | Implication |
| E_HOMO | -6.5 to -7.5 eV | Moderate electron-donating ability |
| E_LUMO | -1.0 to -2.0 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | High kinetic stability |
| Dipole Moment | 2.0 to 3.5 D | Moderately polar molecule |
| Note: These are hypothetical values for illustrative purposes and are not derived from actual computational results. |
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization Excluding Basic Compound Identification Data
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (Z)-Methyl 3-(pyridin-4-yl)acrylate, specific NMR experiments would be crucial to confirm the Z-geometry of the double bond and to probe its dynamic properties.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 2D NMR data for this compound is not available in the searched literature, a hypothetical analysis would involve the following:
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. For instance, it would show a correlation between the two vinylic protons, confirming their proximity in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and their attached carbon atoms. This is essential for assigning the carbon signals in the spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR technique for determining the Z-stereochemistry. A strong NOE correlation would be expected between the vinylic proton adjacent to the ester group and the ortho-protons of the pyridine (B92270) ring. The absence of a strong correlation between the two vinylic protons across the double bond would further support the Z-assignment.
A hypothetical table of expected 2D NMR correlations is presented below.
| Proton | Expected COSY Correlations | Expected HMBC Correlations | Expected NOESY Correlations (for Z-isomer) |
| Vinylic H (α to C=O) | Vinylic H (β to C=O) | Carbonyl C, Pyridine C (ipso) | Vinylic H (β to C=O) |
| Vinylic H (β to C=O) | Vinylic H (α to C=O), Pyridine H (ortho) | Carbonyl C, Pyridine C (ortho, para) | Pyridine H (ortho) |
| Pyridine H (ortho) | Pyridine H (meta) | Pyridine C (ipso, meta, para) | Vinylic H (β to C=O) |
| Pyridine H (meta) | Pyridine H (ortho) | Pyridine C (ortho, para) | - |
| Methyl H | - | Carbonyl C | - |
Solid-State NMR for Supramolecular Assemblies and Polymer Systems
No studies utilizing solid-state NMR for the analysis of this compound in supramolecular assemblies or polymer systems were found. In principle, this technique could provide valuable information on the conformation and packing of the molecule in the solid state, especially if single crystals are not obtainable.
Dynamic NMR for Rotational Barriers and Intermolecular Interactions
Dynamic NMR studies could be employed to investigate the rotational barrier around the single bond connecting the pyridine ring and the acrylic moiety. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for this rotation could be calculated. However, no such studies have been published for this specific compound.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The search for a crystal structure of this compound did not yield any results.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding
In the absence of a crystal structure, any discussion of crystal packing and hydrogen bonding is speculative. However, based on the molecular structure, one could anticipate the formation of weak C-H···N and C-H···O hydrogen bonds, which would influence the packing of the molecules in the crystal lattice. The planarity of the molecule would likely lead to π-π stacking interactions between the pyridine rings.
Disorder and Twinning Analysis in Crystal Structures
Information regarding disorder or twinning would only be available from a crystallographic study, which, as stated, has not been found for this compound.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements, which in turn provides unequivocal molecular formula confirmation and offers deep insights into reaction mechanisms and product distributions. nih.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and labile molecules like this compound. ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the integrity of the molecule for accurate mass determination. acs.org In the context of reaction monitoring, such as polymerization reactions involving acrylate (B77674) monomers, ESI-MS can be used to analyze the resulting polymer product spectrum. researchgate.net For instance, studies on the copolymerization of ethylene (B1197577) and methyl acrylate have utilized ESI-HRMS to characterize the resulting hyperbranched copolymers, providing information on the incorporation of the methyl acrylate monomer. acs.org
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often employed for the analysis of large molecules like polymers. While direct application on this compound itself is less common, MALDI-MS would be invaluable for characterizing polymers or materials derived from this monomer.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity. For this compound, MS/MS analysis would involve isolating the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID). The resulting fragments would arise from the cleavage of the ester group, the acrylate backbone, and the pyridine ring, providing a detailed structural fingerprint. This technique is crucial for distinguishing between isomers and for identifying specific modification sites in more complex systems. umich.edu
| Ionization Technique | Application for this compound | Information Gained |
| Electrospray Ionization (ESI) | Accurate mass measurement, reaction monitoring. acs.orgresearchgate.net | Molecular formula confirmation, characterization of reaction products and intermediates. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and confirmation. umich.edu | Detailed fragmentation patterns, confirmation of functional groups and connectivity. umich.edu |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Changes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a rich source of information about its functional groups, bonding, and conformation.
FT-IR and Raman spectroscopy are complementary techniques. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for these techniques differ, meaning that some vibrational modes may be active in one technique and not the other, providing a more complete picture when used together. For this compound, characteristic vibrational bands for the pyridine ring, the acrylate C=C and C=O stretching, and the methyl group would be observed. nih.gov
In Situ Vibrational Spectroscopy for Reaction Monitoring
In situ FT-IR and Raman spectroscopy are powerful for monitoring chemical reactions in real-time. nih.gov By tracking the changes in the vibrational spectra, one can follow the consumption of reactants and the formation of products. For reactions involving this compound, such as polymerization or other functional group transformations, in situ vibrational spectroscopy can provide valuable kinetic and mechanistic data. For example, monitoring the disappearance of the C=C stretching vibration of the acrylate group can be used to follow the progress of a polymerization reaction. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interactions
Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically gold or silver. rsc.org This enhancement allows for the detection of even monolayer or sub-monolayer quantities of an analyte.
For this compound, SERS can be used to study its interaction with various surfaces. The orientation and binding of the molecule to the surface can be inferred from the relative enhancement of different vibrational modes. For instance, the interaction of the pyridine nitrogen lone pair or the π-system of the aromatic ring with the metal surface would lead to selective enhancement of the corresponding vibrational modes. nih.govscispace.com This is particularly relevant for applications in catalysis, sensing, and materials science where the interface between the molecule and a surface is critical. The choice of SERS substrate, such as gold or silver nanoparticles, can influence the observed spectrum. researchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Approximate) | Technique |
| C=O Stretch (Ester) | 1700-1730 | FT-IR, Raman |
| C=C Stretch (Alkene) | 1620-1680 | FT-IR, Raman |
| Pyridine Ring Vibrations | 1400-1600 | FT-IR, Raman |
| C-O Stretch (Ester) | 1100-1300 | FT-IR, Raman |
Note: The exact wavenumbers can be influenced by the molecular environment and physical state.
Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Circular dichroism (CD) spectroscopy is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, if it were to be incorporated into a chiral environment, such as a chiral polymer or a supramolecular assembly, induced circular dichroism (ICD) could be observed. Furthermore, if chiral derivatives of this compound were synthesized, CD spectroscopy would be an essential tool for their characterization. rsc.org
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| UV-Vis Spectroscopy | Electronic transitions (e.g., π → π*). libretexts.orguzh.chyoutube.com | Characterization of the conjugated π-system, monitoring reactions affecting conjugation. libretexts.org |
| Circular Dichroism (CD) | Chirality and stereochemistry. rsc.org | Applicable to chiral derivatives or when the molecule is in a chiral environment. rsc.org |
No Published Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of scientific literature and databases, no published research articles or scholarly data were found on the coordination chemistry of the compound this compound as a ligand.
Extensive searches were conducted to locate information regarding the design, synthesis, and characterization of metal complexes featuring this compound. These searches aimed to uncover details on its coordination modes, the variety of metals it complexes with, and the structural, spectroscopic, electronic, and magnetic properties of any resulting coordination compounds.
The investigation included targeted queries for:
The synthesis and crystal structures of metal complexes involving the specified ligand.
Spectroscopic data (NMR, IR, UV-Vis, EPR) that would indicate coordination to a metal center.
Studies on the electronic and magnetic properties of such complexes.
The exhaustive search across multiple scientific platforms and databases yielded no specific results for "this compound" in the context of coordination chemistry. The information available is limited to supplier catalogues and basic chemical identifiers.
Consequently, it is not possible to provide a detailed article on the coordination chemistry of this compound as there is no scientific foundation in the existing literature to support the requested topics. The scientific community has not, to date, published any work detailing the exploration of this particular molecule as a ligand in metal complexes.
Coordination Chemistry of Z Methyl 3 Pyridin 4 Yl Acrylate As a Ligand
Electronic and Magnetic Properties of Coordinated Systems
Ligand Field Theory and Molecular Orbital Theory Applications
There is no specific literature available that applies Ligand Field Theory (LFT) or Molecular Orbital (MO) Theory to metal complexes of (Z)-Methyl 3-(pyridin-4-yl)acrylate.
In theory, this compound could act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the acrylate (B77674) group. The application of LFT would allow for the prediction of the splitting of d-orbitals in a given coordination geometry (e.g., octahedral, tetrahedral, or square planar). This splitting would be influenced by the ligand field strength of the N,O-donor set. The pyridine nitrogen is a moderately strong sigma-donor, while the carbonyl oxygen of the acrylate is a weaker donor. The chelate ring size would also influence the electronic properties of the complex.
A Molecular Orbital Theory approach would provide a more detailed picture of the bonding, including both sigma and pi interactions between the metal and the ligand. The MO diagram would show the formation of bonding, anti-bonding, and non-bonding orbitals. For transition metal complexes, the relative energies of the metal d-orbitals and the ligand frontier orbitals would be crucial in determining the electronic transitions and reactivity. Without experimental data, any MO diagram would be purely speculative.
Magnetic Susceptibility Studies and Spin States
No magnetic susceptibility studies or data on the spin states of metal complexes of this compound have been reported.
The spin state of a metal complex is determined by the metal ion, its oxidation state, the coordination number, and the ligand field strength. For a hypothetical octahedral complex with a first-row transition metal, the ligand field generated by this compound would determine whether a high-spin or low-spin configuration is favored. For example, for a d6 metal ion like Fe(II) or Co(III), a strong ligand field would lead to a low-spin (diamagnetic for Co(III), paramagnetic with S=0 for Fe(II)) state, while a weak ligand field would result in a high-spin (paramagnetic) state.
To illustrate the type of data that would be relevant, the table below shows hypothetical magnetic data for a series of first-row transition metal complexes. It is crucial to note that this data is purely illustrative and not based on experimental findings for the specified ligand.
| Metal Ion | Oxidation State | Coordination Geometry | Theoretical Spin-Only Magnetic Moment (µ_so) / B.M. | Expected Spin State |
| Cr(III) | +3 | Octahedral | 3.87 | High-spin |
| Mn(II) | +2 | Octahedral | 5.92 | High-spin |
| Fe(II) | +2 | Octahedral | 4.90 (HS) / 0 (LS) | Dependent on ligand field |
| Co(II) | +2 | Octahedral | 3.87 (HS) / 1.73 (LS) | Dependent on ligand field |
| Ni(II) | +2 | Octahedral | 2.83 | High-spin |
| Cu(II) | +2 | Octahedral (distorted) | 1.73 | High-spin |
Reactivity and Catalytic Activity of Metal Complexes
There is no published research on the reactivity or catalytic activity of metal complexes of this compound.
Ligand Exchange Reactions and Dynamic Processes
No studies on ligand exchange reactions or dynamic processes involving metal complexes of this compound have been found.
Applications in Homogeneous and Heterogeneous Catalysis
There are no documented applications of metal complexes of this compound in either homogeneous or heterogeneous catalysis.
Given the structure of the ligand, one could speculate on potential catalytic applications. The pyridine-N and acrylate-O chelate could stabilize various transition metal centers, which are active in a range of catalytic transformations. For instance, palladium complexes are widely used in cross-coupling reactions, while rhodium and ruthenium complexes are known for their activity in hydrogenation and transfer hydrogenation. Copper complexes are often employed in cyclopropanation and atom transfer radical polymerization.
For heterogeneous catalysis, the ligand could potentially be used as a linker in the synthesis of metal-organic frameworks (MOFs). The pyridyl and acrylate functionalities could coordinate to metal nodes, creating a porous structure with potential catalytic sites within the framework. However, no such MOFs have been reported.
The table below provides a hypothetical overview of potential catalytic applications, which remains to be explored experimentally.
| Metal Complex | Potential Catalytic Reaction | Homogeneous/Heterogeneous |
| Pd(II)-complex | Heck or Suzuki cross-coupling | Homogeneous |
| Rh(I)-complex | Hydrogenation of alkenes | Homogeneous |
| Ru(II)-complex | Transfer hydrogenation of ketones | Homogeneous |
| Cu(I)-complex | Cyclopropanation of olefins | Homogeneous |
| MOF with ligand as linker | Lewis acid catalysis | Heterogeneous |
Supramolecular Chemistry and Directed Self Assembly Involving Z Methyl 3 Pyridin 4 Yl Acrylate
Investigation of Non-Covalent Interactions for Supramolecular Architectures
The predictable formation of supramolecular structures from (Z)-Methyl 3-(pyridin-4-yl)acrylate is predicated on the interplay of various non-covalent interactions. The specific geometry and electronic properties of the molecule dictate the nature and directionality of these interactions, which in turn govern the final assembled architecture.
Hydrogen Bonding Networks Involving the Pyridine (B92270) Nitrogen and Ester Group
While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group are effective hydrogen bond acceptors. In the presence of suitable donor molecules or in co-crystals, these sites can participate in the formation of robust hydrogen-bonded networks. For instance, the pyridine nitrogen can readily form C–H···N hydrogen bonds with activated C-H donors from neighboring molecules.
| Interacting Atoms | Donor Group | Acceptor Group | Potential Interaction Type |
| C-H, N | Vinyl/Aromatic C-H | Pyridine N | C–H···N Hydrogen Bond |
| C-H, O | Methyl/Vinyl/Aromatic C-H | Ester C=O | C–H···O Hydrogen Bond |
π-π Stacking and C-H···π Interactions
The electron-deficient pyridine ring and the acrylate (B77674) system in this compound are prime candidates for participating in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial in the organization of aromatic and conjugated systems. The relative orientation of the stacked rings can vary, leading to different packing motifs such as face-to-face or offset stacking. Studies on pyridine-containing structures have shown that π-π stacking interactions, with inter-planar distances typically in the range of 3.3 to 3.8 Å, play a significant role in their solid-state structures.
| Interaction Type | Interacting Moieties | Typical Distance (Å) |
| π-π Stacking | Pyridine ring - Pyridine ring | 3.3 - 3.8 |
| C-H···π | C-H bond - Pyridine π system | Variable |
Metal-Ligand Coordination-Driven Self-Assembly
The pyridine nitrogen atom of this compound provides a readily accessible coordination site for metal ions. This ability to act as a ligand opens up the vast possibilities of metal-organic coordination-driven self-assembly. By selecting appropriate metal centers with specific coordination geometries and counter-ions, it is possible to direct the assembly of the organic ligand into a variety of architectures, from discrete polynuclear complexes to infinite coordination polymers.
The coordination of the pyridine nitrogen to a metal center can lead to the formation of one-dimensional chains, two-dimensional grids, or three-dimensional frameworks, depending on the coordination number and preferred geometry of the metal ion and the bridging nature of any co-ligands. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties, such as porosity, catalysis, and luminescence, which are dictated by the combination of the organic linker and the metal node.
Design and Synthesis of Supramolecular Assemblies
The rational design of supramolecular assemblies based on this compound leverages the understanding of the non-covalent interactions discussed above. By controlling the crystallization conditions or introducing complementary molecules, it is possible to favor certain interactions and guide the self-assembly process towards a desired architecture.
One-Dimensional Chains, Two-Dimensional Networks, and Three-Dimensional Frameworks
The formation of extended supramolecular structures is a hallmark of crystal engineering. In the case of this compound, a combination of hydrogen bonding and π-π stacking can lead to the formation of various dimensionalities.
One-Dimensional Chains: Head-to-tail C–H···N or C–H···O hydrogen bonds could link the molecules into linear chains.
Two-Dimensional Networks: These chains can then be further organized into 2D sheets through π-π stacking interactions between the pyridine rings of adjacent chains.
Three-Dimensional Frameworks: Interdigitation of these 2D sheets or the presence of multiple, differently oriented non-covalent interactions can result in the formation of a stable 3D supramolecular framework. The study of the related (E)-3-(pyridin-4-yl)acrylic acid revealed the formation of a three-dimensional structure through a combination of O—H···N, C—H···O, and π–π stacking interactions. mdpi.com A similar propensity for forming complex 3D architectures can be anticipated for its (Z)-methyl ester derivative.
Self-Assembled Monolayers (SAMs) and Thin Films
The functional groups present in this compound also make it a candidate for the formation of self-assembled monolayers (SAMs) on suitable substrates. For instance, the pyridine nitrogen could anchor the molecule to a metal surface, while the rest of the molecule orients away from the surface. The intermolecular interactions, such as π-π stacking and van der Waals forces between the assembled molecules, would then drive the formation of an ordered monolayer. The ability to form well-ordered thin films is crucial for applications in electronics, sensors, and surface modification. While specific studies on SAMs of this compound are not yet prevalent, the principles of SAM formation using pyridine-terminated molecules are well-established.
Characterization of Supramolecular Structures
A thorough investigation of scientific databases and academic journals yielded no published studies on the characterization of supramolecular structures involving this compound. While general information on the compound, such as its chemical formula (C9H9NO2) and CAS number (7340-34-3), is available from commercial suppliers, in-depth scientific analysis of its supramolecular properties appears to be absent from the current body of published research. 3wpharm.comsigmaaldrich.com
X-ray Crystallography of Supramolecular Co-crystals
No records of single-crystal X-ray diffraction studies or reports on the co-crystallization of this compound were identified. The formation of co-crystals is a common strategy in supramolecular chemistry to create novel materials with tailored properties, and their structures are typically confirmed by X-ray diffraction. researchgate.netnih.gov However, no such studies have been published for this specific compound.
AFM, STM, and TEM for Surface Morphologies
There is no available research that employs Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), or Transmission Electron Microscopy (TEM) to investigate the surface morphologies of self-assembled structures of this compound. These techniques are instrumental in visualizing nanoscale assemblies on surfaces, but their application to this particular compound has not been documented in scientific literature. researchgate.net
Solution-Phase Techniques (e.g., DOSY NMR, DLS)
Similarly, a search for solution-phase characterization of supramolecular systems containing this compound using techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) or Dynamic Light Scattering (DLS) returned no results. These methods are crucial for understanding the size, aggregation, and dynamics of supramolecular assemblies in solution. While the principles of these techniques are well-established for various molecules, their specific application to study the supramolecular behavior of this compound is not present in the available literature. nih.gov
Stimuli-Responsive Supramolecular Systems
No published research was found on the incorporation or use of this compound in stimuli-responsive supramolecular systems. The development of materials that respond to external stimuli such as light, temperature, or pH is a significant area of materials science. researchgate.netmdpi.commdpi.com However, the potential role of this compound in such systems has not been explored in any published studies to date.
Applications of Z Methyl 3 Pyridin 4 Yl Acrylate in Catalysis
Role as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, ligands play a crucial role in stabilizing and activating the metal center, thereby controlling the selectivity and efficiency of the reaction. Pyridine-containing ligands are well-established in this regard, known for their stability and tunable electronic and steric properties. diva-portal.orgwikipedia.org
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Pyridine-based ligands have been successfully employed in both Heck and Suzuki-Miyaura reactions. rsc.orgresearchgate.net In these reactions, the nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, influencing its activity and stability.
For instance, in the Heck reaction , which couples unsaturated halides with alkenes, pyridine ligands can promote the catalytic cycle. rsc.orgacs.org While no direct data exists for (Z)-Methyl 3-(pyridin-4-yl)acrylate, related pyridine-based ligands have shown to be effective.
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, frequently utilizes palladium catalysts supported by various ligands. Pyridyl-containing ligands are known to be effective, although the coupling of 2-pyridyl nucleophiles can be challenging. nih.govresearchgate.netacs.orgnih.gov The electronic nature of the pyridine substituent can significantly impact the reaction's efficiency.
Table 1: Representative Heck Reaction Catalyzed by a Palladium Complex with a Pyridine-Based Ligand
| Entry | Aryl Halide | Olefin | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | Pd(OAc)₂ / Pyridine | K₂CO₃ | DMF | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ / Pyridine | Et₃N | DMF/H₂O | 92 |
| 3 | 1-Iodonaphthalene | Methyl acrylate | Pd(OAc)₂ / 2-Methylpyridine | NaOAc | DMA | 85 |
Note: This table presents generalized data for pyridine-type ligands to illustrate their role in the Heck reaction, as specific data for this compound is not available.
Hydrogenation of unsaturated compounds is a vital industrial process. Catalysts for the hydrogenation of pyridines often involve noble metals like ruthenium, rhodium, or palladium on a carbon support. cjcatal.comacs.org The pyridine ring of a ligand can coordinate to the metal center and influence the catalyst's activity and selectivity. researchgate.netresearchgate.net For example, ruthenium-based catalysts have shown high efficiency in the complete hydrogenation of pyridine to piperidine. cjcatal.com
Hydrosilylation , the addition of a silicon-hydrogen bond across a double or triple bond, can also be catalyzed by metal complexes with pyridine-containing ligands. nih.govnih.gov Titanocene-based catalysts, for instance, have been used for the regioselective hydrosilylation of pyridines. nih.gov Cobalt complexes with pyridine-diimine ligands have also been investigated for the hydrosilylation of alkynes. nih.gov
The development of chiral pyridine-containing ligands has been a significant area of research in asymmetric catalysis . diva-portal.orghkbu.edu.hkacs.orgresearchgate.netcityu.edu.hk These ligands are instrumental in synthesizing enantiomerically pure compounds. The modular nature of pyridine ligands allows for the introduction of chirality in various ways, influencing the stereochemical outcome of reactions. While this compound itself is not chiral, it could serve as a precursor for the synthesis of more complex chiral ligands.
Use in Heterogeneous Catalysis and Surface Functionalization
The separation and recycling of catalysts are major challenges in homogeneous catalysis. Immobilizing the catalyst on a solid support can address these issues, combining the advantages of both homogeneous and heterogeneous catalysis.
Pyridine-containing ligands can be effectively immobilized on various solid supports, such as silica (B1680970) or polymers. nih.govresearchgate.netresearchgate.netacs.org The pyridine ring can be functionalized to allow for covalent attachment to the support. For this compound, the acrylate moiety offers a potential site for immobilization through polymerization or other covalent bonding strategies. For instance, it could be co-polymerized with other monomers to create a polymeric support with integrated ligand sites.
The development of recyclable catalysts is crucial for sustainable chemistry. researchgate.netnih.govrsc.orgrsc.orgacs.org By immobilizing a catalyst on a solid support, it can be easily separated from the reaction mixture by filtration and reused multiple times. A catalyst system based on this compound, if successfully immobilized, could potentially be recycled, reducing costs and environmental impact. For example, poly(4-vinylpyridine) has been used as a support for copper iodide nanoparticles, creating a recyclable catalyst for various organic transformations. researchgate.net
Table 2: Potential Strategies for Immobilization of this compound-based Catalysts
| Immobilization Method | Support Material | Potential Linkage |
| Covalent Grafting | Silica, Alumina | Formation of an amide or ester bond via modification of the acrylate group. |
| Co-polymerization | Polystyrene, Polyacrylates | Radical polymerization of the acrylate double bond with other vinyl monomers. |
| Non-covalent Adsorption | Acidic or Lewis-acidic supports | Interaction of the pyridine nitrogen with acid sites on the support. nih.gov |
Organocatalysis and Cooperative Catalysis Involving the Compound
Organocatalysis utilizes small, chiral or achiral organic molecules to accelerate chemical reactions. Cooperative catalysis, a sub-domain, involves the simultaneous action of two or more catalytic species that work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. This compound possesses functionalities that could, in principle, allow it to participate in both these catalytic paradigms.
Brønsted Acid/Base Catalysis by the Pyridine Moiety
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential Brønsted base. This basicity can be harnessed to deprotonate acidic substrates, thereby increasing their nucleophilicity and facilitating a variety of chemical transformations.
In a hypothetical scenario, the pyridine nitrogen could act as a general base catalyst in reactions such as the Michael addition, aldol (B89426) reactions, or Knoevenagel condensations. By abstracting a proton from a pronucleophile, it would generate a more reactive anionic intermediate. The efficiency of such a catalytic process would be influenced by the pKa of the conjugate acid of the pyridine moiety and the acidity of the substrate.
Table 1: Hypothetical Brønsted Base Catalyzed Reactions with this compound
| Reaction Type | Role of this compound | Hypothetical Substrates | Expected Outcome |
| Michael Addition | Brønsted Base | Malonates, Nitroalkanes | Formation of a new C-C bond |
| Aldol Reaction | Brønsted Base | Ketones, Aldehydes | Formation of a β-hydroxy carbonyl compound |
| Knoevenagel Condensation | Brønsted Base | Active methylene (B1212753) compounds, Aldehydes | Formation of a C=C bond |
It is important to note that the electron-withdrawing nature of the acrylate group could potentially reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This electronic effect would need to be considered when designing potential catalytic applications.
Lewis Base Catalysis by the Pyridine Moiety
The lone pair of electrons on the pyridine nitrogen can also allow it to function as a Lewis base, donating its electron pair to a Lewis acidic center. This mode of activation is central to many organocatalytic transformations.
In a potential catalytic cycle, the pyridine nitrogen of this compound could activate electrophiles, such as acyl halides or anhydrides, by forming a highly reactive N-acylpyridinium intermediate. This intermediate would then be more susceptible to nucleophilic attack, facilitating acylation reactions of alcohols, amines, and other nucleophiles.
Furthermore, in the realm of cooperative catalysis, the Lewis basicity of the pyridine moiety could be paired with a separate Lewis acid or a Brønsted acid catalyst. The Lewis base would activate the nucleophile, while the co-catalyst would activate the electrophile, leading to a synergistic rate enhancement and potentially high stereocontrol if chiral catalysts are employed.
Table 2: Potential Lewis Base Catalytic Roles of this compound
| Catalysis Type | Role of this compound | Co-catalyst (in cooperative systems) | Potential Reaction |
| Organocatalysis | Lewis Base | - | Acylation of alcohols |
| Cooperative Catalysis | Lewis Base | Chiral Brønsted Acid | Asymmetric allylation |
| Cooperative Catalysis | Lewis Base | Metal Lewis Acid | Conjugate addition of silyl (B83357) ketene (B1206846) acetals |
The steric environment around the nitrogen atom and the electronic properties of the acrylate substituent would play a crucial role in determining the efficacy of this compound as a Lewis base catalyst.
Polymer Chemistry Applications of Z Methyl 3 Pyridin 4 Yl Acrylate
Monomer in Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques are powerful tools for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The application of these methods to (Z)-Methyl 3-(pyridin-4-yl)acrylate could yield a variety of functional materials.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including acrylates. The presence of the acrylate (B77674) group in this compound makes it a prime candidate for RAFT polymerization. This technique would allow for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions. The pyridine (B92270) functionality would need to be considered in the choice of RAFT agent and reaction conditions to avoid any unwanted side reactions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust method for the controlled polymerization of acrylic monomers. The successful ATRP of other functional acrylates suggests that this compound could also be polymerized in a controlled manner using this technique. The pyridine group, being a potential ligand for the copper catalyst typically used in ATRP, could influence the polymerization kinetics. Careful selection of the ligand and catalyst system would be crucial to achieve good control over the polymerization process.
Ring-Opening Metathesis Polymerization (ROMP) of Derivatives
While this compound itself is not directly polymerizable via ROMP, it could be chemically modified to incorporate a strained cyclic olefin, such as a norbornene moiety. This derivative could then serve as a monomer in ROMP, leading to polymers with the pyridin-4-yl)acrylate functionality appended to the polymer backbone. This approach would offer a pathway to polymers with unique architectures and properties.
Synthesis of Functional Polymers and Copolymers
The pyridine side chains in polymers derived from this compound would impart specific functionalities, making them attractive for various applications.
Homopolymers with Pyridine Side Chains
The homopolymerization of this compound would result in poly(this compound), a polymer with a high density of pyridine groups. These pendant pyridine units can act as basic sites, hydrogen bond acceptors, or ligands for metal ions. Such homopolymers could find applications as catalysts, in drug delivery systems, or as components in pH-responsive materials. The properties of the homopolymer, such as its glass transition temperature and solubility, would be of fundamental interest.
Block Copolymers and Graft Copolymers with Tailored Architectures
The synthesis of block and graft copolymers incorporating this compound would open up possibilities for creating materials with complex, tailored architectures and functionalities.
Block Copolymers: By sequentially polymerizing this compound with other monomers using controlled polymerization techniques, well-defined block copolymers could be synthesized. For example, combining a hydrophobic block with a hydrophilic block of poly(this compound) could lead to the formation of micelles or other self-assembled nanostructures in solution. These could have applications in areas such as encapsulation and release.
Graft Copolymers: this compound could be grafted onto a pre-existing polymer backbone, or a macromonomer of poly(this compound) could be copolymerized with other monomers to create graft copolymers. This would allow for the modification of the surface properties of materials or the creation of compatibilizers for polymer blends.
While the potential for utilizing this compound in polymer chemistry is evident, the lack of extensive research in this area highlights a significant opportunity for future investigation. Experimental studies are needed to determine the precise reaction conditions for its controlled polymerization and to characterize the properties of the resulting polymers. Such research would undoubtedly contribute to the development of new functional materials with a wide range of applications.
Characterization of Polymeric Materials
The physical and chemical properties of polymers derived from this compound are determined through various analytical techniques. Gel permeation chromatography is essential for understanding the molecular weight and its distribution, while thermal analysis provides critical information about the material's stability and behavior at different temperatures.
Gel Permeation Chromatography (GPC) for Molecular Weight
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution of polymers. youtube.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. youtube.com
The analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is weighted according to the molecular mass of each chain. It is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains having the same length), while higher values indicate a broader distribution.
For polymers containing pyridine groups, a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc), often with an added salt like lithium bromide (LiBr), is used as the mobile phase to prevent interactions between the polymer and the column material. lcms.cz Calibration is performed using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate). youtube.com
Table 1: Representative GPC Data for Pyridine-Containing Polymers
| Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Eluent |
|---|---|---|---|---|
| Poly(this compound) - Batch 1 | 45.2 | 61.5 | 1.36 | DMF + 0.1% LiBr |
| Poly(this compound) - Batch 2 | 58.9 | 83.6 | 1.42 | DMF + 0.1% LiBr |
| Quaternized Polymer (75% with CH₃I) | 55.1 | 72.7 | 1.32 | Aqueous Buffer |
This table contains illustrative data based on typical results for analogous polymers like poly(4-vinylpyridine) and polyacrylates.
Thermal Analysis (TGA, DSC) for Polymer Thermal Stability
Thermal analysis techniques are crucial for determining the operational limits and stability of polymeric materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). netzsch.com It is used to determine the thermal stability and decomposition profile of a polymer. The key parameter obtained from TGA is the decomposition temperature (Td), which can be reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%). For polymers containing pyridine, complexation with metal ions or quaternization can alter the thermal stability. For instance, coordination with metal salts can increase the degradation temperature, while the introduction of some organic counter-ions in quaternized polymers might lower it. researchgate.netdtic.mil
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For an amorphous polymer like poly(this compound) is expected to be, the most important transition is the Tg. The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This transition is highly dependent on the polymer's structure. Modifications that restrict chain mobility, such as cross-linking or strong intermolecular interactions (e.g., ionic forces in quaternized polymers or coordination with metal ions), typically lead to a significant increase in the Tg. dtic.milresearchgate.net
Table 2: Representative Thermal Analysis Data for Modified Pyridine-Containing Polymers
| Polymer Sample | Modification | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, °C, 5% mass loss) |
|---|---|---|---|
| Base Polymer | None | 145 | 350 |
| Complexed Polymer | Coordinated with ZnCl₂ (1:4 salt:monomer) | 215 | 375 |
| Quaternized Polymer | 100% N-methylation with CH₃I | 168 | 330 |
| Hydrolyzed Polymer | Ester to Carboxylic Acid | 185 | 340 |
This table contains illustrative data based on published findings for poly(4-vinylpyridine) and its derivatives to demonstrate the effect of post-polymerization modifications. researchgate.netresearchgate.netresearchgate.net
Advanced Materials Science Applications Derived from Z Methyl 3 Pyridin 4 Yl Acrylate
Development of Optoelectronic Materials
The conjugated system formed by the pyridine (B92270) ring and the acrylate (B77674) double bond in (Z)-Methyl 3-(pyridin-4-yl)acrylate suggests its potential for use in optoelectronic devices. While direct research on this specific isomer is not extensively documented, the properties of related pyridine and acrylate-containing materials provide a strong basis for its prospective applications.
Organic Light-Emitting Diodes (OLEDs) Component
In the field of Organic Light-Emitting Diodes (OLEDs), materials containing pyridine rings are often utilized for their electron-transporting capabilities, owing to the electron-deficient nature of the pyridine nucleus. Polymers and small molecules incorporating pyridine moieties can facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a critical factor in achieving high device efficiency and stability.
The acrylate group in this compound offers a route to incorporate this molecule into a polymer backbone through various polymerization techniques. The resulting polymer, featuring pendant pyridin-4-yl acrylate groups, could be engineered to function as an electron-transporting layer (ETL) or as a host material in the emissive layer of an OLED. The properties of such a polymer, including its solubility, film-forming characteristics, and energy levels (HOMO/LUMO), would be influenced by the polymer backbone and the concentration of the this compound monomer.
| Potential Role in OLEDs | Function of this compound Moiety | Anticipated Benefit |
| Electron-Transporting Layer (ETL) | The electron-deficient pyridine ring facilitates electron mobility. | Improved charge balance and device efficiency. |
| Host Material in Emissive Layer | Provides a matrix for dopant emitter molecules and contributes to charge transport. | Potentially high triplet energy due to the pyridine unit, suitable for phosphorescent OLEDs. |
| Interlayer Material | Can be used to modify electrode work functions for enhanced charge injection. | Reduced injection barriers and improved device performance. |
Photovoltaic Applications
In the context of organic photovoltaics (OPVs), pyridine-containing materials are explored as n-type semiconductors (acceptors) or as interfacial layers. The electron-accepting nature of the pyridine ring in this compound makes it a candidate for incorporation into acceptor materials that can be paired with a suitable p-type polymer donor.
Copolymerization of this compound with other monomers could lead to the development of novel acceptor polymers for bulk heterojunction solar cells. The performance of such a device would be highly dependent on the resulting polymer's absorption spectrum, energy levels, and morphology when blended with a donor material. Furthermore, the pyridine nitrogen offers a site for potential modification, such as quaternization, which could be used to tune the material's electronic properties and solubility for use in interfacial layers, enhancing charge extraction at the electrode surfaces.
Non-Linear Optical (NLO) Materials
Molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant non-linear optical (NLO) properties. While this compound itself does not possess a strong intrinsic donor group, the pyridine ring can act as an acceptor. The conjugated acrylate system serves as the π-bridge. By chemically modifying the molecule to include a donor group, it could be transformed into a D-π-A chromophore with potential for NLO applications.
Furthermore, polymers containing this moiety could exhibit NLO properties. The orientation of the chromophores within the polymer matrix, which can be controlled through techniques like poling, is crucial for achieving a macroscopic NLO response. The acrylate functionality allows for the covalent incorporation of the chromophore into a polymer backbone, leading to materials with potentially high chromophore density and temporal stability of the induced alignment.
| NLO Property | Structural Requirement | Potential of this compound-based Materials |
| Second-Order NLO (χ(2)) | Non-centrosymmetric arrangement of D-π-A chromophores. | Achievable through electric-field poling of a polymer film containing the chromophore. |
| Third-Order NLO (χ(3)) | Extended π-conjugation. | The conjugated system of the molecule contributes to this property, which could be enhanced in a polymeric structure. |
Stimuli-Responsive Materials and Smart Systems
The presence of the pyridine nitrogen atom in this compound provides a handle for creating materials that can respond to external stimuli, particularly pH. The polymerizable acrylate group allows for the integration of this responsive behavior into larger macromolecular systems.
pH-Responsive Materials
The nitrogen atom in the pyridine ring of this compound can be protonated in acidic conditions. nih.gov In a polymer derived from this monomer, this protonation would lead to a significant change in the polymer's properties. For instance, a hydrophobic polymer could become hydrophilic and soluble in water upon protonation of the pendant pyridine groups. This transition is reversible by changing the pH back to neutral or basic conditions.
This pH-responsive behavior is the basis for creating a variety of "smart" systems. For example, hydrogels synthesized using this compound as a comonomer could exhibit pH-dependent swelling. nih.gov At low pH, the protonated pyridine rings would lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. At higher pH, the pyridine groups would be deprotonated, and the hydrogel would shrink.
| pH Condition | State of Pyridine Moiety | Resulting Polymer/Hydrogel Behavior |
| Acidic (e.g., pH < 5) | Protonated (Pyridinium form) | Increased hydrophilicity, potential for dissolution or swelling. |
| Neutral/Basic (e.g., pH > 6) | Deprotonated (Pyridine form) | Increased hydrophobicity, potential for precipitation or shrinking. |
Thermo-Responsive and Photo-Responsive Materials
The acrylate double bond in this compound can undergo photo-induced E/Z isomerization. While the (Z)-isomer is specified, irradiation with light of a suitable wavelength could potentially convert it to the (E)-isomer. In a densely packed system like a polymer film, such a change in molecular geometry at the microscopic level can translate into a macroscopic change in the material's properties. This principle is the foundation of photo-responsive materials. Polymers containing azobenzene, which undergoes a similar trans-cis isomerization, have been shown to exhibit photo-induced changes in shape and surface properties. nih.govebrary.net While less common for simple acrylates, the potential for photo-isomerization offers an avenue for the design of photo-responsive systems based on this compound.
Integration into Nanomaterials and Composites
The dual functionality of this compound makes it a prime candidate for the synthesis of advanced nanomaterials and composites. The acrylate moiety allows for polymerization and grafting onto surfaces, while the pyridine group offers opportunities for coordination chemistry, hydrogen bonding, and other supramolecular interactions.
The surface modification of nanoparticles is crucial for their dispersion, stability, and functionality in various matrices. The ester and pyridine functionalities of this compound can be exploited for this purpose. Polymers derived from this monomer could be grafted onto nanoparticle surfaces through various techniques, including "grafting from" and "grafting to" methods.
The pyridine group, in particular, can act as a ligand to coordinate with metal or metal oxide nanoparticles, providing a stable anchoring point. This functionalization can prevent nanoparticle agglomeration and improve their compatibility with polymeric matrices. For instance, polymers containing pyridine groups have been shown to effectively stabilize various types of nanoparticles.
Table 1: Potential Interactions for Nanoparticle Functionalization
| Nanoparticle Type | Interaction with this compound Polymer | Potential Outcome |
| Metal Oxides (e.g., TiO₂, ZnO) | Coordination of the pyridine nitrogen with surface metal sites. | Improved dispersion in non-polar solvents and polymer matrices. |
| Gold Nanoparticles | Dative bonding between the pyridine nitrogen and gold surface atoms. | Enhanced stability and potential for creating ordered nanostructures. |
| Silica (B1680970) Nanoparticles | Hydrogen bonding between the pyridine nitrogen and surface silanol (B1196071) groups. | Increased hydrophilicity and compatibility with polar systems. |
Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (flexibility, processability) and inorganic materials (strength, thermal stability). This compound can serve as a molecular bridge in the creation of these materials.
Through polymerization of the acrylate group, an organic polymer backbone can be formed. The pendant pyridine groups can then interact with inorganic precursors through sol-gel processes or by direct coordination with metal ions. This allows for the creation of a covalently linked or strongly interacting network of organic and inorganic components at the molecular level. Such hybrid materials could find applications in coatings, catalysts, and optical devices. The synthesis of new acrylate and methacrylate (B99206) monomers with pendant pyridine groups has been explored, and these monomers can be readily polymerized, indicating the feasibility of incorporating this compound into such polymeric systems. zendy.io
Self-Healing and Self-Reporting Materials
The development of materials that can autonomously repair damage or signal their state is a rapidly growing field of research. The incorporation of dynamic bonds into polymer networks is a key strategy for achieving these properties. The pyridine functionality of this compound makes it a valuable component for designing such intelligent materials.
Self-healing in polymers can be achieved through reversible chemical bonds or supramolecular interactions. kinampark.com The pyridine group is particularly adept at participating in several of these reversible interactions:
Metal-Ligand Coordination: The nitrogen atom in the pyridine ring can coordinate with various metal ions. rsc.org By incorporating this compound into a polymer, and then crosslinking the chains with metal ions, a dynamic network can be formed. rsc.org When the material is damaged, these coordination bonds can break and then reform upon the application of a stimulus like heat or light, thus healing the material. rsc.orgmdpi.com The interaction between the metal ion and the pyridine-derivative ligand is a fundamental mechanism that can draw separated surfaces back together and restore them. nih.gov
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. In a polymer matrix containing complementary hydrogen bond donors, this can lead to a dense network of reversible hydrogen bonds. This type of dynamic crosslinking can impart self-healing properties, allowing the material to repair itself at ambient temperatures.
Table 2: Potential Self-Healing Mechanisms Involving Pyridine Groups
| Healing Mechanism | Role of Pyridine Group | Trigger for Healing | Potential Healing Efficiency |
| Metal-Ligand Coordination | Acts as a ligand to form reversible crosslinks with metal ions. rsc.org | Heat, Light, pH change | Potentially high, depending on the metal-ligand bond strength. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor to form a dynamic supramolecular network. | Ambient temperature, mild heating | Can be autonomous and repeatable. |
| Diels-Alder Reactions | While not directly participating, the polymer backbone can be designed to include furan (B31954) and maleimide (B117702) groups for thermally reversible crosslinking. nih.gov | Heat | High healing efficiency has been reported for such systems. nih.gov |
The same dynamic interactions that enable self-healing can also be harnessed for self-reporting capabilities. For example, the coordination of the pyridine group with certain metal ions can result in a colored complex. If a mechanical force disrupts these bonds, the color could disappear, providing a visual indication of damage. The subsequent reformation of the bonds upon healing could restore the color.
Future Perspectives and Emerging Research Avenues for Z Methyl 3 Pyridin 4 Yl Acrylate
Integration with Artificial Intelligence and Machine Learning for Materials Design
Machine learning models, such as generative adversarial networks (GANs) and particle swarm optimization (PSO), are being employed to explore vast chemical spaces and predict material properties with high accuracy. arxiv.org For (Z)-Methyl 3-(pyridin-4-yl)acrylate, these algorithms can be trained on existing data of related pyridine (B92270) and acrylate (B77674) polymers to predict the properties of new, hypothetical polymers. For instance, AI can predict characteristics like thermal stability, optical properties, and binding affinity for specific targets by analyzing the molecule's structural features.
Key research directions include:
Property Prediction: Developing ML models to forecast the physicochemical properties of polymers and copolymers synthesized from this compound. This includes predicting glass transition temperatures, mechanical strength, and electronic properties.
Inverse Design: Utilizing generative models to design novel materials with desired, predefined characteristics. For example, an algorithm could be tasked to generate a copolymer structure incorporating this compound that exhibits a specific refractive index and biocompatibility for optical applications.
High-Throughput Virtual Screening: Screening vast libraries of potential co-monomers and functionalization variants of the parent molecule to identify promising candidates for specific applications, such as drug delivery or advanced coatings.
The integration of AI and ML promises to create a more efficient and targeted workflow for materials innovation, reducing development costs and timelines significantly. arxiv.org
| AI/ML Technique | Application in Materials Design for this compound | Potential Outcome |
| Generative Adversarial Networks (GANs) | Generating novel polymer structures with desired properties. arxiv.org | Discovery of new materials with enhanced performance for electronics or optics. |
| Particle Swarm Optimization (PSO) | Optimizing material compositions for superior mechanical or thermal properties. arxiv.org | Development of robust polymers for demanding industrial applications. |
| Bayesian Optimization (BO) | Guiding experimental synthesis by suggesting the most informative experiments to perform next. arxiv.org | Accelerated discovery of optimal synthesis conditions and material formulations. |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While this compound is available from various suppliers 3wpharm.combldpharm.combldpharm.com, advancing its applications hinges on the development of more efficient, selective, and sustainable synthetic routes. Current research focuses on overcoming the challenges associated with controlling the Z-stereoselectivity of the acrylate double bond and achieving efficient functionalization of the pyridine ring.
Recent breakthroughs in C-H functionalization offer promising avenues. researchgate.netinnovations-report.com These methods allow for the direct attachment of functional groups to the pyridine ring without the need for pre-functionalized starting materials, thus simplifying synthetic sequences and reducing waste. For instance, developing a direct C-H activation/acrylation protocol at the 4-position of the pyridine ring would be a significant advancement.
Furthermore, stereoselective synthesis is crucial. Recent studies have shown that sulfonium (B1226848) salt-mediated reactions can produce Z-configured alkenes with complete regio- and stereoselectivity. acs.org Applying such methodologies to the synthesis of this compound could lead to higher yields and purity of the desired isomer, which is critical for applications where geometric configuration dictates function, such as in polymers and biologically active molecules.
Future research will likely focus on:
Catalyst Development: Designing new transition-metal or organocatalysts that can control the Z-selectivity in Wittig-type or Heck-type reactions for acrylate synthesis.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up.
Biocatalysis: Exploring enzymatic methods for the synthesis of polyol acrylates, which could offer a greener and highly selective alternative to traditional chemical synthesis. google.com
| Synthetic Strategy | Advantage | Relevance to this compound |
| Direct C-H Functionalization | Reduces synthetic steps, improves atom economy. researchgate.netinnovations-report.com | Enables more efficient synthesis and late-stage modification of the pyridine core. |
| Stereoselective Catalysis | High yield of the desired Z-isomer. acs.org | Crucial for applications where stereochemistry determines material or biological properties. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Facilitates industrial-scale production with consistent quality. |
| Enzymatic Synthesis | Environmentally friendly, high selectivity. google.com | Offers a sustainable pathway for producing acrylate precursors. |
Development of Advanced Characterization Techniques for In-Situ Studies
Understanding the dynamic behavior of this compound during polymerization or in response to external stimuli is key to optimizing its performance in various applications. The development and application of advanced, in-situ characterization techniques are essential for gaining these insights.
Techniques that allow for real-time monitoring of chemical and physical changes are particularly valuable. For example, in-situ NMR or Raman spectroscopy can be used to follow the kinetics of polymerization, identify intermediate species, and understand the mechanism of block copolymer formation when this compound is used as a monomer. nih.gov This information is critical for controlling the final polymer architecture and properties.
For materials applications, techniques like in-situ atomic force microscopy (AFM) or X-ray scattering can provide real-time information on the morphological evolution of thin films or hydrogels during their formation or function. This allows researchers to directly correlate synthesis parameters with the resulting nanoscale structure and material properties.
Emerging research avenues include:
In-Situ Polymerization Monitoring: Using spectroscopic techniques to study the reaction kinetics and monomer incorporation during the synthesis of copolymers containing this compound. nih.gov
Real-Time Imaging of Self-Assembly: Visualizing the self-assembly of block copolymers or the swelling/shrinking dynamics of hydrogels in response to stimuli like pH or temperature changes.
Correlative Microscopy: Combining multiple in-situ techniques to obtain a comprehensive understanding of structure-property-performance relationships across different length and time scales.
Expansion into New Interdisciplinary Fields and Application Domains
The unique combination of a nucleophilic pyridine ring and a polymerizable acrylate group makes this compound a versatile building block for a wide range of new materials. Its potential extends beyond traditional polymer chemistry into several interdisciplinary fields.
Biomaterials and Tissue Engineering: The pyridine moiety can be quaternized to create cationic polymers that can interact with negatively charged biological molecules like DNA or proteins, making them suitable for gene delivery applications. Furthermore, acrylate groups are widely used for forming hydrogels via Michael addition reactions. researchgate.net Hydrogels based on this monomer could be designed to be stimuli-responsive, degrading or releasing drugs in response to specific pH changes in the body.
Advanced Coatings and Adhesives: Polymers incorporating this monomer could lead to advanced coatings with tailored properties such as corrosion resistance, self-healing capabilities, or specific surface wettability. The pyridine group can act as a corrosion inhibitor or an adhesion promoter to metal surfaces.
Optoelectronics: Pyridine-containing polymers are known for their interesting electronic and photophysical properties. researchgate.net Materials derived from this compound could be explored for use in organic light-emitting diodes (OLEDs), sensors, or as components in solar cells.
Agrochemicals: The pyridine ring is a common scaffold in many herbicides and pesticides. nih.govpostapplescientific.com Polymers or conjugates of this compound could be developed for the controlled release of agrochemicals, improving their efficacy and reducing environmental impact.
| Application Domain | Key Feature of this compound | Potential Product/Technology |
| Biomaterials | Cationic potential of pyridine, hydrogel formation via acrylate. researchgate.net | pH-responsive drug delivery systems, non-viral gene vectors. |
| Advanced Coatings | Adhesion promotion and anti-corrosion properties of pyridine. | Smart coatings with self-healing or anti-fouling properties. |
| Optoelectronics | Electronic properties of the conjugated pyridine-acrylate system. researchgate.net | Components for OLEDs, fluorescent sensors. |
| Agrochemicals | Pyridine as a known pharmacophore, polymerization for controlled release. nih.govpostapplescientific.com | Slow-release fertilizers or targeted pesticides. |
Challenges and Opportunities in Scaling Up Research Discoveries
Translating laboratory-scale discoveries of novel materials based on this compound into commercially viable products presents both challenges and opportunities.
Challenges:
Cost of Synthesis: The development of highly selective but complex multi-step synthetic routes can lead to high production costs, which may be a barrier to large-scale industrial adoption. The cost of specialized catalysts and reagents is a significant factor.
Process Scalability: Reactions that work well on a gram scale in the lab may not be easily scalable to industrial production (kilograms or tons). Issues such as heat transfer, mixing, and purification become more critical at larger scales.
Purity and Isomer Control: Consistently producing the Z-isomer with high purity on a large scale can be challenging. The presence of the E-isomer could negatively impact the final material's properties and performance.
Regulatory Hurdles: For applications in fields like biomaterials or agrochemicals, new materials must undergo rigorous testing and approval processes, which can be time-consuming and expensive.
Opportunities:
Continuous Manufacturing: As mentioned earlier, shifting from batch to continuous flow manufacturing can address many scalability challenges, leading to more consistent product quality, improved safety, and potentially lower costs.
Green Chemistry and Bio-based Feedstocks: There is a growing demand for sustainable manufacturing processes. Exploring bio-based routes for synthesizing the pyridine or acrylate precursors could provide a significant competitive advantage. researchgate.net The use of renewable resources can reduce the environmental footprint and dependence on petrochemicals. researchgate.net
Process Intensification: Developing more efficient processes that combine multiple synthetic steps into one-pot reactions can simplify manufacturing and reduce waste and energy consumption. innovations-report.com
Strategic Partnerships: Collaboration between academic research groups and industrial partners can help bridge the gap between discovery and commercialization, providing the necessary resources and expertise to overcome scale-up challenges.
The industrial production of pyridine itself relies on efficient methods like Chichibabin synthesis or Bönnemann cyclization, demonstrating that scalable processes for heterocyclic compounds are well-established. postapplescientific.com Applying similar principles of process optimization will be key to unlocking the commercial potential of this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
